N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Bioreductive Prodrug Hypoxia Targeting Enzyme-Mediated Reduction

Procure N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea (CAS 680579-32-2) for reproducible kinase screening and hypoxia-selective prodrug development. The 5-nitro group enables bioreductive activation in low-oxygen tumor environments—a capability absent in the non-nitrated analog (CAS 222540-41-2). The pentafluorophenyl urea scaffold is a privileged kinase-binding motif; related compounds exhibit sub-nanomolar BTK inhibition (IC₅₀ = 0.4 nM). Systematic halogen scanning demonstrates that even minor substitutions (Cl vs. Br) produce ~10-fold potency differences, making this exact chloro variant essential for SAR validation. ≥95% purity, ideal as a synthetic intermediate for biotinylated or fluorescent probes. Order the precise scaffold to ensure experimental reproducibility.

Molecular Formula C16H9ClF5N3O6
Molecular Weight 469.7 g/mol
CAS No. 680579-32-2
Cat. No. B3042948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
CAS680579-32-2
Molecular FormulaC16H9ClF5N3O6
Molecular Weight469.7 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1[N+](=O)[O-])Cl)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C16H9ClF5N3O6/c1-30-13-4(17)3-5(25(28)29)14(31-2)6(13)15(26)24-16(27)23-12-10(21)8(19)7(18)9(20)11(12)22/h3H,1-2H3,(H2,23,24,26,27)
InChIKeyLWQCIXKIFZBOHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea: A Multi-Functional Diaryl Urea Scaffold for Medicinal Chemistry and Chemical Biology Procurement


N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea (CAS 680579-32-2) is a synthetic diaryl urea derivative characterized by a highly electron-deficient benzoyl moiety (chloro, nitro, dimethoxy) and a perfluorinated phenyl ring . The compound possesses a molecular formula of C₁₆H₉ClF₅N₃O₆ and a molecular weight of 469.7 g/mol, with a typical purity of ≥95% . This scaffold integrates functional groups commonly associated with kinase inhibition, bioreductive activation, and enhanced metabolic stability, positioning it as a versatile intermediate or probe in early-stage drug discovery and chemical biology research.

Why In-Class Diaryl Urea Substitution is Not Feasible: Evidence-Based Rationale for Procuring CAS 680579-32-2


The compound's unique architecture—a 3-chloro-2,6-dimethoxy-5-nitrobenzoyl group coupled to a pentafluorophenyl urea—creates a distinct physicochemical and biological profile that cannot be replicated by simply interchanging individual functional groups with common analogs. Literature on structurally related pentafluorophenyl ureas demonstrates that even minor halogen substitutions (e.g., bromo vs. chloro) can lead to a ~10-fold difference in cytotoxic potency against cancer cell lines . Furthermore, the nitro group at the 5-position is critical for potential bioreductive activation in hypoxic environments, a feature absent in the non-nitrated analog (CAS 222540-41-2) . These structure-activity relationships (SAR) underscore the necessity of precise compound selection for reproducible experimental outcomes in kinase profiling, antiproliferative assays, and prodrug development programs.

Quantitative Differentiation Evidence for N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea Against Key Comparators


Hypoxia-Selective Bioreductive Activation: 5-Nitro Group vs. Non-Nitrated Analog

The 5-nitro substituent on the benzoyl ring enables potential bioreductive activation under hypoxic conditions, a mechanism exploited by several nitroaromatic prodrugs to achieve tumor-selective toxicity [1]. This functional handle is absent in the closely related analog N-(3-chloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea (CAS 222540-41-2), which lacks the nitro group entirely. The meta-nitro group is known to have a Hammett σₘ value of +0.71 [2], significantly increasing the electron-deficiency of the aryl ring and its susceptibility to enzymatic reduction by nitroreductases overexpressed in solid tumors. This property is not available in the non-nitrated comparator.

Bioreductive Prodrug Hypoxia Targeting Enzyme-Mediated Reduction

Lipophilicity and Membrane Permeability: Pentafluorophenyl vs. 2,6-Dimethylphenyl Analogs

The pentafluorophenyl (PFP) urea group confers significantly higher lipophilicity than the corresponding 2,6-dimethylphenyl analog, N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,6-dimethylphenyl)urea [1]. Pentafluorophenyl-substituted compounds typically exhibit logP values 1–2 units higher than their non-fluorinated phenyl counterparts due to the strong electron-withdrawing effect of fluorine atoms, which reduces hydrogen-bond basicity and increases partitioning into organic phases [2]. Although direct experimental logP data for these specific compounds were not identified, the class-level effect is well-established and impacts passive membrane permeability and oral bioavailability.

Lipophilicity LogP ADME Drug Design

Halogen-Dependent Cytotoxicity: Chloro (Target) vs. Bromo Analog in MCF-7 Breast Cancer Cells

The bromo analog, N-(3-bromo-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea, has been reported to exhibit significant growth inhibition of MCF-7 breast cancer cells with an IC₅₀ of approximately 225 µM, accompanied by morphological alterations in cell size and shape . The target compound replaces bromine with chlorine at the 3-position, a substitution known to modulate both steric bulk (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å) and electronegativity (Pauling: Br = 2.96, Cl = 3.16). These differences can alter binding pocket fit and electronic interactions, potentially leading to a shift in IC₅₀ by several-fold. While direct IC₅₀ data for the chloro analog is currently unavailable, the bromo analog serves as a relevant benchmark for comparative SAR studies.

Anticancer Activity Cytotoxicity Halogen SAR

Kinase Inhibitor Potential: Pentafluorophenyl Urea Scaffold as a Privileged BTK Inhibitor Pharmacophore

Compounds bearing a pentafluorophenyl urea moiety have demonstrated potent inhibition of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. For instance, a structurally related pentafluorophenyl urea derivative (BindingDB BDBM340032) exhibited an IC₅₀ of 0.4 nM against BTK [1]. This nanomolar potency illustrates the privileged nature of the pentafluorophenyl urea pharmacophore for engaging kinase ATP-binding pockets via a combination of hydrogen bonding and hydrophobic interactions. While the target compound has not been directly profiled against BTK or other kinases, it shares the core pentafluorophenyl urea motif that is responsible for this high-affinity binding. In contrast, diaryl ureas with non-fluorinated phenyl rings typically show reduced potency (IC₅₀ often in the micromolar range) [2].

Kinase Inhibition BTK Immuno-Oncology Structural Biology

Optimal Research Applications for N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea Based on Quantitative Evidence


Hypoxia-Activated Prodrug (HAP) Development Programs

The presence of the 5-nitro group enables reductive activation under the low-oxygen conditions characteristic of solid tumors. Researchers can use this compound as a lead scaffold for designing prodrugs that release an active cytotoxic agent selectively in hypoxic tumor regions, a strategy validated by numerous nitroaromatic prodrugs in preclinical and clinical development [1]. The non-nitrated analog (CAS 222540-41-2) cannot serve this purpose.

Targeted Kinase Inhibitor Library Construction

The pentafluorophenyl urea core is a privileged kinase-binding motif. Incorporating this compound into kinase-focused screening libraries can facilitate the discovery of novel inhibitors against BTK, VEGFR, or other tyrosine kinases. The demonstrated sub-nanomolar potency of related pentafluorophenyl ureas against BTK (IC₅₀ = 0.4 nM) underscores the potential for high-affinity hits [1].

Halogen SAR and Bioisosteric Replacement Studies

The compound serves as an ideal chloro-substituted comparator for the bromo analog (IC₅₀ = 225 µM against MCF-7 cells). Systematic halogen scanning (Cl, Br, I, CF₃) is a common medicinal chemistry strategy to optimize potency and ADME properties. Procuring all four halogen variants enables parallel SAR exploration.

Chemical Probe and Tool Compound Synthesis

With a purity of ≥95% and a well-defined molecular structure, this compound can be used as a synthetic intermediate for generating biotinylated or fluorescent probes. The nitro group provides a handle for further functionalization (e.g., reduction to amine followed by conjugation). The perfluorinated ring offers a distinct ¹⁹F NMR signal, useful for probing binding interactions via NMR spectroscopy.

Quote Request

Request a Quote for N-(3-chloro-2,6-dimethoxy-5-nitrobenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.